Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid: An In-depth Technical Guide
Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9,10-dihydroxystearic acid (DHSA) from oleic acid. It includes detailed experimental protocols for various synthetic methods, a comparative analysis of their efficiencies, and an exploration of the biological significance of DHSA, particularly its role as a peroxisome proliferator-activated receptor (PPAR) agonist.
Introduction
9,10-Dihydroxystearic acid is a dihydroxy fatty acid derived from the oxidation of oleic acid, a monounsaturated omega-9 fatty acid abundant in various vegetable oils. DHSA has garnered significant interest in the pharmaceutical and cosmetic industries due to its unique physicochemical properties and biological activities. Notably, it has been identified as an agonist for PPARs, nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. This guide details the primary methods for the chemical synthesis of DHSA from oleic acid, providing researchers with the necessary information to produce and evaluate this promising compound.
Synthetic Methodologies
The synthesis of 9,10-dihydroxystearic acid from oleic acid primarily involves the dihydroxylation of the carbon-carbon double bond. The main approaches include oxidation with potassium permanganate (B83412), in situ generation of performic acid, and other catalytic methods.
Dihydroxylation using Potassium Permanganate
This classic method involves the oxidation of oleic acid with potassium permanganate in an alkaline solution. The reaction proceeds via a syn-addition mechanism, resulting in the formation of a cyclic manganate (B1198562) ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.
Dihydroxylation using Performic Acid (in situ)
This method utilizes the in situ formation of performic acid from the reaction of formic acid and hydrogen peroxide. Performic acid then epoxidizes the double bond of oleic acid, followed by acid- or base-catalyzed hydrolysis of the epoxide to yield the trans-diol.
Catalytic Dihydroxylation
Various catalysts can be employed to facilitate the dihydroxylation of oleic acid. One such method involves the use of phosphotungstic acid as a catalyst in the presence of hydrogen peroxide. This approach offers the advantage of milder reaction conditions and potentially higher selectivity.
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic methods described, allowing for easy comparison of their efficiencies.
| Method | Reagents | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Potassium Permanganate | Oleic acid, NaOH, KMnO₄, Na₂SO₃, HCl | None | 10 | 1 hour | 87 | [1] |
| Performic Acid (in situ) | Oleic acid, Formic acid, H₂O₂ | None | 40 | 3 hours | ~40-48 (recrystallized) | [2] |
| Catalytic (Phosphotungstic Acid) | Oleic acid, H₂O₂ | Phosphotungstic acid | 70 | 3 hours | 88 | [3] |
Detailed Experimental Protocols
Synthesis of erythro-9,10-Dihydroxystearic Acid via Potassium Permanganate Oxidation
This protocol is adapted from a well-established method for the cis-dihydroxylation of oleic acid.[1]
Materials:
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Oleic acid (technical grade, ~90%)
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Sodium hydroxide (B78521) (NaOH)
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Potassium permanganate (KMnO₄)
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Sodium sulfite (B76179) (Na₂SO₃) or sodium disulfite (Na₂S₂O₅)
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Concentrated hydrochloric acid (HCl)
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Petroleum ether (60-80 °C)
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Deionized water
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Ice
Equipment:
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Beaker (500 mL or 5 L depending on scale)
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Magnetic stirrer and stir bar
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Heating plate
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Suction filtration apparatus (Büchner funnel, filter flask)
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Mortar and pestle
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Desiccator
Procedure (1.00 mmol scale):
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In a 500 mL beaker, dissolve 314 mg (7.85 mmol) of NaOH in 32 mL of water.
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Add 314 mg (1.00 mmol) of oleic acid to the NaOH solution.
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Heat the mixture with stirring until a clear solution is formed.
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Add 250 mL of ice-cold water to the solution.
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While stirring vigorously, add 25 mL of a 1% potassium permanganate solution over 1 minute, maintaining the temperature at 10 °C.
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After 5 minutes, add solid sodium sulfite or disulfite in small portions until the purple color of the permanganate disappears.
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Acidify the mixture with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate will form.
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Collect the precipitate by suction filtration and dry it.
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Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.
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Powder the dried product in a mortar and digest it with 100-150 mL of petroleum ether in a beaker to remove saturated fatty acid impurities.
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Collect the insoluble 9,10-dihydroxystearic acid by suction filtration.
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Recrystallize the product from ethanol to obtain a colorless powder.
Safety Precautions:
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Potassium permanganate is a strong oxidizing agent; handle with care.
-
Concentrated hydrochloric acid is corrosive; use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Petroleum ether is flammable; avoid open flames.
Synthesis of 9,10-Dihydroxystearic Acid via in situ Performic Acid
This protocol is based on the procedure from Organic Syntheses.[2]
Materials:
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Oleic acid (U.S.P. grade)
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Formic acid (98-100%)
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Hydrogen peroxide (30%)
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Sodium hydroxide (3N aqueous solution)
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Hydrochloric acid (3N aqueous solution)
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Ethanol (95%)
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Diethyl ether (optional)
Equipment:
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Three-necked flask (1 L)
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Mechanical stirrer
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Dropping funnel
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Thermometer
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Heating mantle or water bath
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Distillation apparatus
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Suction filtration apparatus
Procedure (0.5 mole scale):
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To a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 141 g (0.5 mole) of oleic acid and 425 mL of formic acid.
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With vigorous stirring, add approximately 60 g of 30% hydrogen peroxide over 15 minutes.
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The reaction is exothermic; maintain the temperature at 40 °C using a water bath.
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After about 3 hours, or once the peroxide is consumed (test with peroxide test strips), remove the formic acid by distillation under reduced pressure.
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To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour.
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Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.
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Discard the aqueous layer. Remelt the solid with hot water and stir well to remove residual salts.
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Allow the oil to solidify and discard the aqueous layer.
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Dissolve the solid in 400 mL of 95% ethanol by heating.
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Crystallize the product at 0 °C for several hours.
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Collect the crystals by filtration and dry under vacuum. A second recrystallization may be necessary to achieve higher purity.
Safety Precautions:
-
Hydrogen peroxide and formic acid are corrosive. Handle with appropriate PPE.
-
The reaction can be exothermic; careful temperature control is necessary.
-
Perform distillations in a well-ventilated fume hood.
Biological Significance: PPAR Activation
9,10-Dihydroxystearic acid has been shown to be an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and to a lesser extent PPARγ. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.
Activation of PPARα by 9,10-DHSA in hepatocytes leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby promoting the catabolism of fatty acids. This can contribute to a reduction in circulating lipid levels. In diabetic models, 9,10-DHSA has been shown to improve glucose tolerance and insulin (B600854) sensitivity, effects that may be related to its activation of PPARγ.
Visualizations
Synthesis Pathway of 9,10-Dihydroxystearic Acid
